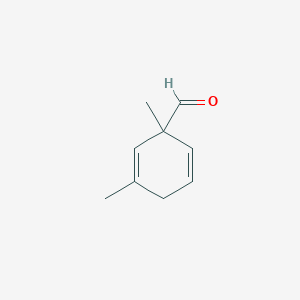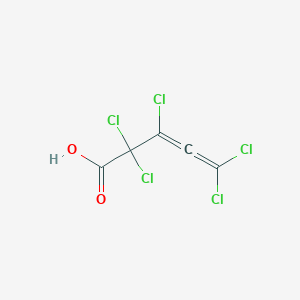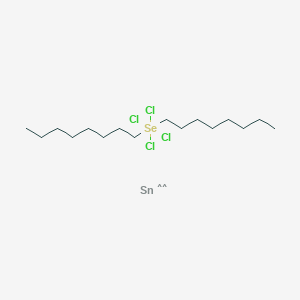![molecular formula C9H14O B14485069 Bicyclo[5.2.0]nonan-8-one CAS No. 65811-21-4](/img/structure/B14485069.png)
Bicyclo[5.2.0]nonan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[520]nonan-8-one is a bicyclic organic compound characterized by its unique structure, which consists of two fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[5.2.0]nonan-8-one can be achieved through several methods. One common approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is particularly effective for constructing the bicyclo[3.3.1]nonan-9-one cores, which are structurally similar to this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in laboratory settings using the aforementioned synthetic routes, which can be scaled up for industrial applications if needed.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[5.2.0]nonan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield ketones and carboxylic acids, while reduction reactions typically produce alcohols.
Applications De Recherche Scientifique
Bicyclo[5.2.0]nonan-8-one has several scientific research applications, particularly in the fields of chemistry and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules. Additionally, derivatives of this compound are used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of Bicyclo[5.2.0]nonan-8-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on the exact molecular targets and pathways are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Bicyclo[5.2.0]nonan-8-one include bicyclo[3.3.1]nonane and its derivatives, such as bicyclo[3.3.1]nonan-9-one . These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility as an intermediate in organic synthesis highlight its importance in the field of chemistry.
Propriétés
Numéro CAS |
65811-21-4 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
bicyclo[5.2.0]nonan-8-one |
InChI |
InChI=1S/C9H14O/c10-9-6-7-4-2-1-3-5-8(7)9/h7-8H,1-6H2 |
Clé InChI |
PUBNEQJXUOCEBH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CC(=O)C2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


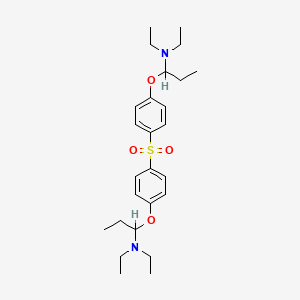
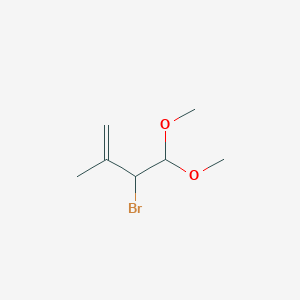
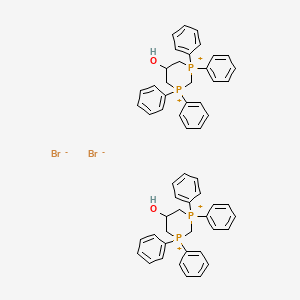
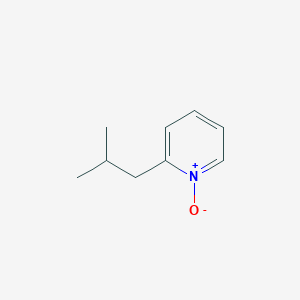
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
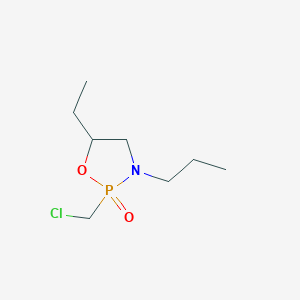
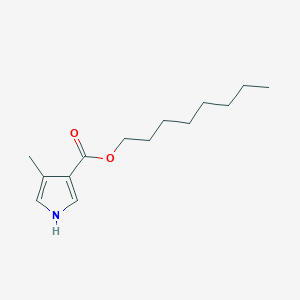
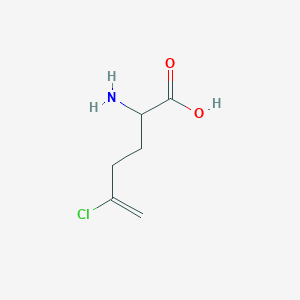
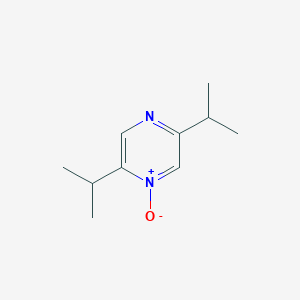
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
